1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one

Lipophilicity Medicinal Chemistry Structure-Property Relationships

1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one (CAS 1437435-80-7 free base; 1807979-72-1 dihydrochloride) is a synthetic quinolin-2-one derivative featuring an N1-ethyl substituent and a piperazin-1-ylmethyl group at the 3-position. The compound belongs to the quinoline-piperazine hybrid class, a scaffold widely explored for kinase inhibition, antimicrobial activity, and CNS receptor modulation.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
Cat. No. B7951659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3
InChIInChI=1S/C16H21N3O/c1-2-19-15-6-4-3-5-13(15)11-14(16(19)20)12-18-9-7-17-8-10-18/h3-6,11,17H,2,7-10,12H2,1H3
InChIKeyAHLXJYQZGZVQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one – Procurement and Selection Guide for Research Buyers


1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one (CAS 1437435-80-7 free base; 1807979-72-1 dihydrochloride) is a synthetic quinolin-2-one derivative featuring an N1-ethyl substituent and a piperazin-1-ylmethyl group at the 3-position . The compound belongs to the quinoline-piperazine hybrid class, a scaffold widely explored for kinase inhibition, antimicrobial activity, and CNS receptor modulation [1]. It is supplied as a dihydrochloride salt (C₁₆H₂₃Cl₂N₃O, MW 344.28) at ≥95% purity by multiple international vendors . Despite its structural appeal for medicinal chemistry campaigns, publicly available head‑to‑head biological performance data for this specific compound remain extremely limited; procurement decisions must therefore rely on structural differentiation from its closest analogs rather than on demonstrated superiority in a particular assay .

Why 1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one Cannot Be Replaced by a Generic Quinoline-Piperazine Analog


The quinoline-piperazine chemical space is broad, but small structural changes produce large differences in physicochemical and biological profiles. Replacing the N1-ethyl group with a methyl (1-methyl analog, CAS 885954-59-6) alters logP by an estimated 0.4–0.6 units, affecting membrane permeability and protein binding . Switching from a methylene linker to an ethylene linker (1-(2-(piperazin-1-yl)ethyl)quinolin-2(1H)-one, CAS 62251-96-1) changes the piperazine-to-quinolinone distance by approximately 1.3 Å, which can disrupt key ligand-receptor interactions . Removing the 2-oxo group (3-piperazin-1-ylmethyl-quinoline) eliminates a hydrogen-bond acceptor and alters the electron distribution of the heterocyclic core . For a researcher who needs the precise N1-ethyl, 3-methylene-piperazine, 2-oxo pharmacophore, none of these close analogs is a reliable substitute without re‑validating the entire biological hypothesis.

Quantitative Differentiation Evidence for 1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one vs. Closest Analogs


N1-Ethyl vs. N1-Methyl Substitution: Predicted Lipophilicity and Steric Bulk Comparison

The target compound carries an N1-ethyl group, whereas the closest commercial analog (CAS 885954-59-6) carries an N1-methyl group. Predicted logP values (ACD/Labs or ChemAxon) show the ethyl analog is 0.4–0.6 log units more lipophilic, and the ethyl group adds approximately 14 ų of additional solvent-accessible volume relative to methyl . This difference is large enough to alter passive membrane permeability and CYP450 metabolic susceptibility.

Lipophilicity Medicinal Chemistry Structure-Property Relationships

Linker Length and Geometry: Methylene-Bridged vs. Ethylene-Bridged Piperazine-Quinolinone Analogs

The target compound uses a single methylene (–CH₂–) bridge between the quinolinone C3 and the piperazine N1, producing a constrained geometry with a quinolinone-to-piperazine centroid distance of approximately 4.8–5.2 Å. The ethylene-linked analog (CAS 62251-96-1) replaces this with a –CH₂CH₂– bridge, extending the centroid distance to approximately 6.1–6.5 Å and adding one rotatable bond [1]. This conformational difference is sufficient to invert SAR trends in related quinoline-piperazine series targeting 5-HT1A receptors and serotonin transporters [1].

Conformational Analysis Linker Optimization Medicinal Chemistry

Presence of the 2-Oxo Group: Hydrogen-Bond Acceptor Capacity vs. Non-Oxo Quinoline Analogs

The target compound retains the 2-oxo (carbonyl) group on the quinolinone ring, providing a strong hydrogen-bond acceptor (HBA) with a calculated pKₐ of the conjugate acid of approximately −0.5 to −1.0, making it a potent HBA that can interact with kinase hinge regions or receptor polar pockets . In contrast, 3-piperazin-1-ylmethyl-quinoline (C₁₄H₁₇N₃, MW 227.30) lacks this carbonyl, eliminating one HBA site and altering the π-electron distribution of the heterocycle, which shifts the pKₐ of the quinoline nitrogen from ~4.9 (quinoline) to ~2.5 (2-quinolinone) [1].

Hydrogen Bonding Electronic Effects Kinase Inhibition

Commercial Supply Specification: Certified Purity and Reputable Single-Source Availability from Fujifilm Wako

Fujifilm Wako Pure Chemical Corporation lists 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one (free base, CAS 1437435-80-7) as a stocked research reagent with a listed indicative price of ¥150,000 . While detailed batch-specific certificates of analysis are not publicly downloadable, the listing on a major ISO‑certified supplier platform provides a verifiable supply chain. By contrast, the N1-methyl and N1-H analogs are more widely stocked by multiple vendors (Sigma-Aldrich, etc.), making the ethyl analog comparatively scarce and potentially subject to longer lead times .

Procurement Quality Control Reproducibility

Best-Fit Application Scenarios for 1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one Based on Structural Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Hit Expansion Where Elevated logP Is Desirable

When a screening hit contains an N1-methyl-quinolinone-piperazine scaffold and the project requires improved CNS penetration, the N1-ethyl analog offers a predicted logP increase of 0.4–0.6 units without adding rotatable bonds or altering the hydrogen-bond donor/acceptor count . This makes it a rational next-step compound for SAR exploration aimed at boosting blood-brain barrier permeation while preserving the core pharmacophore. The increased lipophilicity is achieved through a single methylene insertion, an acceptable modification under lead-likeness guidelines.

Defined-Linker Conformational Probing in GPCR or Transporter Targets

For programs targeting aminergic GPCRs (e.g., 5-HT1A, D4) or monoamine transporters where the quinolinone-piperazine chemotype has precedent [1], the methylene-bridged target compound provides a more constrained geometry than the ethylene-bridged analog. The approximately 1.3 Å shorter centroid distance may be critical for fitting into narrow orthosteric pockets or avoiding steric clashes with selectivity-determining residues. Researchers should use the methylene and ethylene variants as a matched pair to probe linker-length SAR.

Biochemical Assay Development Requiring a Defined HBA Profile

When an assay depends on a specific hydrogen-bond network (e.g., kinase hinge-binding or protease active-site recognition), the 2-oxo group of the target compound provides an additional strong HBA relative to non-oxo quinoline analogs [2]. The reduced basicity of the quinolinone nitrogen (pKₐ ~2.5 vs. ~4.9 for quinoline) also shifts the protonation state at physiological pH, which can reduce non-specific electrostatic interactions with phospholipid membranes and improve assay signal-to-noise ratios in cell-based screens.

Medicinal Chemistry Programs with Tolerable Budget for Scarcity Premium

Teams that have validated the N1-ethyl-3-methylene-piperazine-quinolinone scaffold through in-house docking or preliminary screening can justify the higher unit cost (approximately ¥150,000 from Fujifilm Wako) and longer lead times relative to the methyl analog. The investment is warranted when the specific substitution pattern is a non-negotiable element of the pharmacophore hypothesis and no cheaper generic substitute exists that preserves all three differentiating features (N1-ethyl, methylene linker, 2-oxo).

Quote Request

Request a Quote for 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.